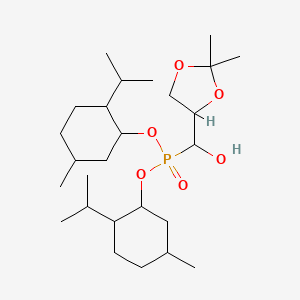

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including two isopropyl-5-methylcyclohexyl groups, a 2,2-dimethyl-1,3-dioxolan-4-yl group, and a hydroxymethylphosphonate group. These groups could potentially confer interesting chemical properties to the compound, such as reactivity, polarity, and solubility .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The 2,2-dimethyl-1,3-dioxolan-4-yl group is a cyclic acetal, which could potentially exist in different conformations .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phosphonate and the dioxolane groups. The phosphonate group could potentially undergo reactions with nucleophiles, while the dioxolane group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phosphonate group could confer polarity and affect its solubility in different solvents. The dioxolane group could potentially influence its stability and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Bifunctional Acyclic Nucleoside Phosphonates : Novel bisphosphonate alkylating agents, including derivatives similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been synthesized and investigated. These compounds were used for the alkylation of various nucleobases, although no antiviral or cytostatic activity was detected in these studies (Vrbková, Dračínský, & Holý, 2007).

Application in Organic Synthesis : Research has focused on the synthesis of unique phosphonate derivatives, which are structurally related to bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These compounds are essential for creating various organic molecules with potential applications in medicinal chemistry and other fields (Gibadullina et al., 2012).

Catalysis and Reactions

Catalytic Applications : Studies have been conducted on the catalytic properties of related phosphonate compounds in various organic reactions. These include oxidative and dehydrogenative phosphonation processes, illustrating the compound's potential as a catalyst in synthetic chemistry (Han, Mayer, & Ofial, 2010).

Synthesis of Biologically Active Compounds : There has been interest in synthesizing biologically active molecules using phosphonate derivatives. This includes the creation of compounds with potential anticancer activity, demonstrating the versatility of phosphonates in drug discovery (Kiran et al., 2008).

Material Science and Surface Chemistry

Surface Chemistry Studies : Phosphonate derivatives, similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been studied for their interaction with surfaces. These studies are crucial for understanding the adsorption processes and potential applications in material science (Podstawka et al., 2009).

Development of Novel Materials : Research has also focused on developing new materials using phosphonated methacrylates, which share structural similarities with bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These materials have potential applications in various fields, including polymer science (Edizer, Sahin, & Avci, 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in materials or industrial applications, the mechanism could involve its chemical reactivity or physical properties .

Future Directions

properties

IUPAC Name |

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBPCRPOQNGDCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)

![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)

![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)